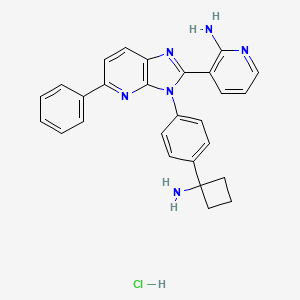

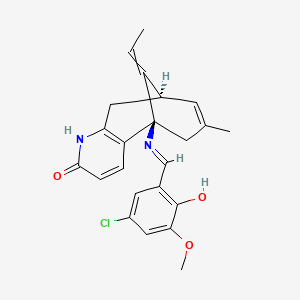

![molecular formula C17H14N4O B609122 N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1380716-06-2](/img/structure/B609122.png)

N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Overview

Description

ML198 is a novel activator and non-inhibitory chaperone of glucocerebrosidase, an enzyme involved in the breakdown of glucocerebroside. This compound has shown potential in the treatment of Gaucher disease, a genetic disorder characterized by the accumulation of glucocerebroside in cells .

Mechanism of Action

Target of Action

The primary target of N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is glucocerebrosidase (GCase) . Glucocerebrosidase is an enzyme that plays a crucial role in the metabolism of glucocerebroside, a type of fat that is involved in the formation of cell membranes .

Mode of Action

This compound acts as an activator and non-inhibitory chaperone of glucocerebrosidase . This means that it helps move the enzyme to the lysosome, where it can perform its function more effectively .

Biochemical Pathways

The activation of glucocerebrosidase by this compound affects the metabolic pathway involving glucocerebroside . By enhancing the activity of glucocerebrosidase, this compound can potentially influence the breakdown of glucocerebroside, thereby affecting the overall lipid metabolism within the cell .

Pharmacokinetics

It has been noted that the compound shows promising microsomal stability and caco-2 permeability, with low water solubility . These properties suggest that the compound may have good bioavailability, although further studies would be needed to confirm this.

Result of Action

The activation of glucocerebrosidase by this compound can lead to enhanced breakdown of glucocerebroside . This could potentially result in changes to the lipid composition of cell membranes, which could have various downstream effects on cellular function .

Biochemical Analysis

Biochemical Properties

ML198 interacts with the enzyme glucocerebrosidase (GCase), a lysosomal enzyme responsible for hydrolyzing glucocerebroside . ML198 acts as an activator and non-inhibitory chaperone of GCase . It does not inhibit the enzyme’s action, but can facilitate its translocation to the lysosome .

Cellular Effects

ML198 increases translocation of GCase to the lysosome in human fibroblasts . This translocation is increased by 20% at a concentration of 5 µM of ML198, compared to 5% of DMSO .

Molecular Mechanism

The molecular mechanism of ML198 involves its interaction with GCase. It acts as an activator and non-inhibitory chaperone of GCase . It does not inhibit the enzyme’s action, but can facilitate its translocation to the lysosome .

Temporal Effects in Laboratory Settings

ML198 is stable in D-PBS pH 7.4 at room temperature over 48 hours . It shows promising microsomal stability and Caco-2 permeability, with low water solubility .

Transport and Distribution

ML198 shows promising microsomal stability and Caco-2 permeability . This suggests that it may be effectively transported and distributed within cells and tissues.

Subcellular Localization

It is known that ML198 can facilitate the translocation of GCase to the lysosome .

Preparation Methods

Synthetic Routes and Reaction Conditions

ML198 is synthesized through a series of chemical reactions involving the formation of a heterocyclic core. The synthetic route typically involves the following steps:

- Formation of the core structure through cyclization reactions.

- Introduction of functional groups such as alkyne groups.

- Purification and characterization of the final product .

Industrial Production Methods

The industrial production of ML198 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

ML198 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

ML198 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions

Biology: Studied for its role in enhancing the translocation of glucocerebrosidase to lysosomes, which is crucial for the treatment of Gaucher disease

Medicine: Investigated for its potential therapeutic effects in treating lysosomal storage disorders

Industry: Utilized in the development of novel therapeutic agents and as a tool in biochemical research

Comparison with Similar Compounds

ML198 is unique compared to other glucocerebrosidase activators due to its non-inhibitory chaperone activity. Similar compounds include:

Ambroxol: Another glucocerebrosidase activator but with different binding properties.

Isofagomine: A glucocerebrosidase inhibitor used in research for Gaucher disease

ML198 stands out due to its ability to enhance enzyme translocation without inhibiting its activity, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name |

N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-4-13-5-7-14(8-6-13)20-17(22)15-10-18-21-12(3)9-11(2)19-16(15)21/h1,5-10H,2-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZPJBKUFRREQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)C(=O)NC3=CC=C(C=C3)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380716-06-2 | |

| Record name | N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the mechanism of action of ML198?

A: ML198 functions as a pharmacological chaperone for glucocerebrosidase (GCase). While the specific interactions at the molecular level haven't been detailed in the provided research, pharmacological chaperones generally bind to and stabilize the target protein, often facilitating its proper folding and trafficking to the lysosome. [] This increase in properly localized and functional GCase is therapeutically relevant for diseases like Gaucher's disease, where GCase deficiency plays a key role.

Q2: Are there any in vitro studies demonstrating the efficacy of ML198?

A: Yes, research has demonstrated that ML198 increases GCase activity in cell-based assays. [] While the specific cell lines used haven't been specified in the provided abstracts, this finding suggests that ML198 can enhance GCase activity in a cellular context.

Q3: Has the structure-activity relationship (SAR) of ML198 been investigated?

A: While the provided research doesn't offer detailed SAR data for ML198 specifically, it does mention that the invention encompasses substituted pyrazolopyrimidines and dihydropyrazolopyrimidines. [] This suggests that modifications to the core structure of ML198 are being explored to potentially enhance its properties, such as potency and selectivity.

Q4: What information is available on the pharmacokinetic properties of ML198?

A: Limited information is available regarding the ADME profile of ML198 within the provided research. [] Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion characteristics. This information is crucial for understanding the compound's behavior in vivo and for guiding potential clinical development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

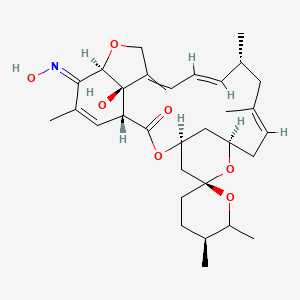

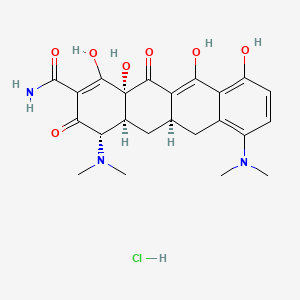

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)